1H and 13C NMR chemical shifts for 5-Acetyl-3-bromo-2-fluorophenylboronic acid
1H and 13C NMR chemical shifts for 5-Acetyl-3-bromo-2-fluorophenylboronic acid
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 5-Acetyl-3-bromo-2-fluorophenylboronic acid
Introduction
5-Acetyl-3-bromo-2-fluorophenylboronic acid is a polysubstituted aromatic compound with significant potential in synthetic organic chemistry. As a member of the boronic acid family, it is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science. The specific arrangement of an acetyl, a bromo, a fluoro, and a boronic acid group on the phenyl ring creates a unique electronic and steric environment, making it a valuable synthon for accessing complex molecular architectures.
Accurate structural elucidation and purity assessment are paramount for the reliable application of such a reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C NMR spectra of 5-Acetyl-3-bromo-2-fluorophenylboronic acid. In the absence of published experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and empirical data from analogous structures to offer a detailed and reasoned prediction of its spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize substituted phenylboronic acids and require a deep understanding of their characterization.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of 5-Acetyl-3-bromo-2-fluorophenylboronic acid features two protons on the aromatic ring, an acetyl methyl group, and two exchangeable boronic acid protons. The chemical environment of each of these is dictated by the cumulative electronic effects of the substituents.
Aromatic Region (Predicted: ~7.5 - 8.5 ppm)
The aromatic region will be the most informative. The two aromatic protons are at positions C4 and C6.
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H4 Proton: This proton is ortho to the bromine atom and meta to the boronic acid and acetyl groups. It is also four bonds away from the fluorine atom. The bromine atom exerts a moderate deshielding effect. The strongly electron-withdrawing acetyl group at the para position will significantly deshield this proton through its -M (mesomeric) and -I (inductive) effects.
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H6 Proton: This proton is ortho to both the boronic acid group and the acetyl group, and meta to the fluorine and bromine atoms. The proximity to two electron-withdrawing groups (acetyl and boronic acid) will cause a strong deshielding effect, likely shifting it further downfield compared to H4.
Multiplicity and Coupling Constants:
The two aromatic protons (H4 and H6) are separated by three bonds and will exhibit a mutual spin-spin coupling, resulting in a doublet for each signal, provided no other couplings are present. However, the presence of the fluorine atom at C2 introduces further complexity.
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³JH6-F Coupling: H6 is three bonds away from the fluorine atom. This through-bond coupling is typically in the range of 5-10 Hz for aromatic systems and will split the H6 signal.[1]
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⁴JH4-F Coupling: H4 is four bonds away from the fluorine atom. This long-range coupling is generally smaller, often around 1-3 Hz.[1]
Therefore, the expected pattern for the aromatic signals is a set of two doublets of doublets.
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H6 Signal: Predicted to be a doublet of doublets (dd) with a larger coupling constant from the interaction with the fluorine (³JH6-F) and a smaller meta coupling to H4 (⁴JH4-H6, typically ~2-3 Hz).
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H4 Signal: Predicted to be a doublet of doublets (dd) with a larger meta coupling to H6 (⁴JH4-H6) and a smaller long-range coupling to fluorine (⁴JH4-F).
Aliphatic and Exchangeable Protons:
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Acetyl Methyl Protons (-COCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the typical range for an aryl methyl ketone, around 2.5-2.7 ppm .
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Boronic Acid Protons (-B(OH)₂): These protons are acidic and undergo rapid exchange with each other and with trace amounts of water in the solvent. This typically results in a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, the signal might be observed between 8.0 and 9.0 ppm. In protic solvents like methanol-d₄, the signal will likely be unobservable due to exchange with the solvent deuterons.[2] It is also known that boronic acids can form cyclic trimers (boroxines), which can lead to complex or broad spectra.[2] Using a solvent like methanol-d₄ or D₂O can help break up these oligomers and simplify the spectrum.[2]
Predicted ¹³C NMR Spectrum: An Insight into the Carbon Framework
The ¹³C NMR spectrum will show a total of eight signals: six for the aromatic carbons and two for the acetyl group carbons. The chemical shifts are predicted based on the principle of additivity of substituent effects on the benzene ring (base value: 128.5 ppm).[3]
Aromatic Carbons (Predicted: ~115 - 165 ppm)
The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents.
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C1 (ipso-B(OH)₂): The carbon bearing the boronic acid group. This signal is often broad due to the quadrupolar relaxation of the boron nucleus. Its chemical shift will be significantly influenced by the substituent, but a precise prediction from simple additivity is difficult.
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C2 (ipso-F): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift. It will also exhibit a very large one-bond coupling constant (¹JC-F), typically in the range of 240-320 Hz, which is a key identifying feature.[1][4]
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C3 (ipso-Br): The carbon bearing the bromine atom will be shifted upfield relative to benzene due to the "heavy atom effect".[3]
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C4: This carbon, bonded to H4, will be influenced by the ortho bromine, meta boronic acid and acetyl groups, and the para fluorine atom. It will also show a smaller long-range coupling to the fluorine atom.
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C5 (ipso-COCH₃): The carbon to which the acetyl group is attached will be shifted downfield.
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C6: This carbon, bonded to H6, is positioned between the electron-withdrawing acetyl and boronic acid groups, leading to a downfield shift. It will also exhibit a two-bond coupling to the fluorine atom (²JC-F).
Acetyl Group Carbons:
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Carbonyl Carbon (-C=O): This signal will appear significantly downfield, characteristic of a ketone carbonyl, predicted to be in the range of 195-200 ppm .
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Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically around 26-30 ppm .
Carbon-Fluorine Couplings: A key feature of the ¹³C NMR spectrum will be the presence of C-F couplings, which are invaluable for assignment.
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¹JC2-F: ~240-260 Hz (doublet)
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²JC1-F and ²JC3-F: ~20-30 Hz (doublet)
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³JC4-F and ³JC6-F: ~5-10 Hz (doublet)
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⁴JC5-F: ~1-5 Hz (doublet)
Summary of Predicted NMR Data
The predicted ¹H and ¹³C NMR data are summarized in the table below. These are estimated values and the actual experimental data may vary depending on the solvent and spectrometer frequency.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C-F Coupling (Hz) |
| H4 | ~7.8 - 8.1 | dd | ~125 - 130 | ³J ≈ 5-10 |
| H6 | ~8.1 - 8.4 | dd | ~130 - 135 | ³J ≈ 5-10 |
| -COCH₃ | ~2.5 - 2.7 | s | ~26 - 30 | - |
| -B(OH)₂ | ~8.0 - 9.0 (in DMSO) or absent | br s | - | - |
| C1-B(OH)₂ | - | - | ~130 - 135 | ²J ≈ 20-30 |
| C2-F | - | - | ~160 - 165 | ¹J ≈ 240-260 |
| C3-Br | - | - | ~115 - 120 | ²J ≈ 20-30 |
| C5-COCH₃ | - | - | ~138 - 142 | ⁴J ≈ 1-5 |
| -C=O | - | - | ~195 - 200 | - |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 5-Acetyl-3-bromo-2-fluorophenylboronic acid, the following protocol is recommended:
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Sample Preparation:
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Weigh approximately 10-15 mg of the compound into a clean, dry vial.
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Add 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for many boronic acids and will allow for the observation of the exchangeable -B(OH)₂ protons. Alternatively, deuterated methanol (CD₃OD) can be used to simplify the spectrum by exchanging the -B(OH)₂ protons and breaking down any boroxine anhydrides.[2]
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Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Instrument Setup (for a 400 MHz Spectrometer):
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Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
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¹H NMR Acquisition:
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Spectral Width: 16 ppm (centered around 6 ppm).
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Pulse Width: Calibrated 90° pulse.
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Acquisition Time: ~3 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16-64 scans, depending on sample concentration.
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Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum carefully.
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¹³C NMR Acquisition:
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Experiment Type: Proton-decoupled ¹³C experiment (e.g., zgpg30).
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Spectral Width: 240 ppm (centered around 120 ppm).
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Pulse Width: Calibrated 30-45° pulse to allow for faster repetition.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
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Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
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Confirming the Structure with 2D NMR
While 1D NMR provides significant information, 2D NMR experiments are essential for unambiguous assignment. For 5-Acetyl-3-bromo-2-fluorophenylboronic acid, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly powerful. HMBC reveals correlations between protons and carbons that are two or three bonds apart, mapping out the connectivity of the molecule.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. brocku.ca [brocku.ca]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

